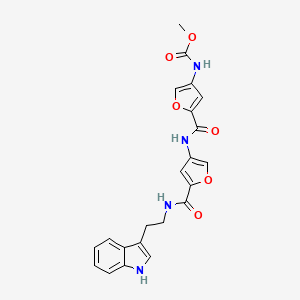
3-dehydro-D-gluconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-dehydro-D-gluconic acid is a ketoaldonic acid that is D-gluconic acid in which the hydroxy group at position 3 has been oxidised to the corresponding ketone. It is a keto-D-gluconic acid, a 3-oxo monocarboxylic acid and a hydroxy monocarboxylic acid. It derives from a D-gluconic acid. It is a conjugate acid of a 3-dehydro-D-gluconate.
Aplicaciones Científicas De Investigación
Microbial Production and Properties
3-Dehydro-D-gluconic acid, a derivative of gluconic acid, is involved in various applications due to its properties. Gluconic acid is produced through microbial processes, predominantly using the fungus Aspergillus niger and bacteria like Gluconobacter. It's a mild organic acid derived from glucose, and its production is facilitated by enzymes such as glucose oxidase and glucose dehydrogenase (Ramachandran et al., 2006).
Industrial Uses
In the industrial sector, gluconic acid and its derivatives are used in food, pharmaceutical, and construction industries. The annual worldwide production of gluconic acid was approximately 90,000 tons in 2009, highlighting its significant industrial relevance (Kirimura et al., 2011).
Biotechnological Applications
The biotechnological production of gluconic acid is important in the food, feed, beverage, textile, pharmaceutical, and construction industries. Aspergillus niger is commonly used for this purpose, with a high product yield. However, high production costs limit its application. Advances in biotechnology may lead to more cost-effective production methods (Singh & Kumar, 2007).
Catalytic Properties and Optimization
The method of converting glucose into gluconic acid in the presence of solid catalysts is a promising approach. The development of catalysts like Pd-Bi/Al2O3 has been explored for this reaction, aiming to optimize the process for industrial applications (Sandu et al., 2020).
Enhancement of Production Methods
Overexpression of genes like ga2dh in Gluconobacter oxydans has been studied to improve the productivity of 2-keto-D-gluconic acid, a derivative of gluconic acid. This approach aims to overcome limitations like substrate/product inhibition and byproduct formation in traditional microbial fermentation processes (Li et al., 2016).
Sustainable and Recyclable Uses in Organic Reactions
Gluconic acid aqueous solution (GAAS) has been used as a sustainable and recyclable medium for various organic reactions, like the Michael addition and Friedel–Crafts alkylation. This represents an eco-friendly alternative for solvent use in organic chemistry (Zhou et al., 2011).
Propiedades
Fórmula molecular |
C6H10O7 |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
(2R,4R,5R)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3-,5-/m1/s1 |
Clave InChI |
WTAHRPBPWHCMHW-PAKKCRSFSA-N |
SMILES isomérico |
C([C@H]([C@H](C(=O)[C@H](C(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(=O)C(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


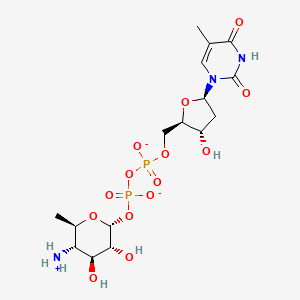
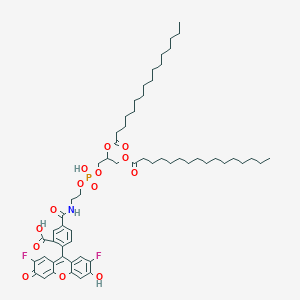
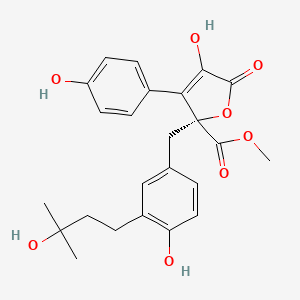
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
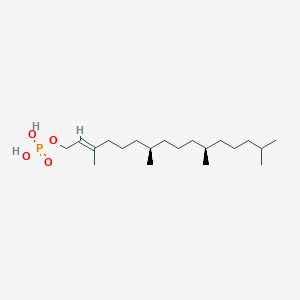
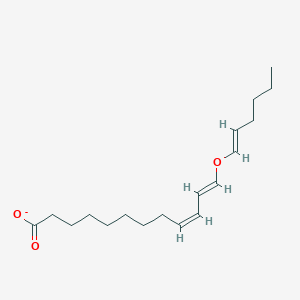

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

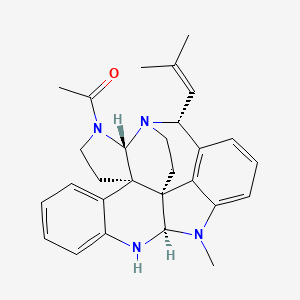
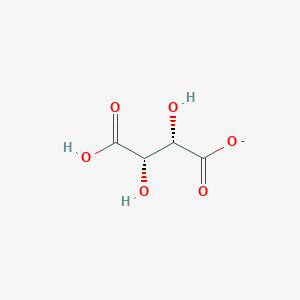
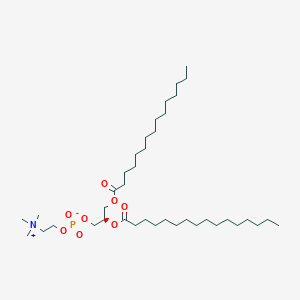
![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
